molecular formula C8H5ClN2 B1592170 2-Chloro-1,7-naphthyridine CAS No. 35192-05-3

2-Chloro-1,7-naphthyridine

Cat. No.: B1592170
CAS No.: 35192-05-3
M. Wt: 164.59 g/mol
InChI Key: CGLYWDKTFBMSHI-UHFFFAOYSA-N
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Description

2-Chloro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two nitrogen atoms and a chlorine substituent at the second position. The unique structure of this compound makes it an important molecule in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,7-naphthyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride under basic conditions, followed by cyclization to form the naphthyridine ring. Another approach involves the use of phosphorus oxychloride to chlorinate 1,7-naphthyridine-2(1H)-one .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of substituted naphthyridines.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives.

    Cross-Coupling Reactions: Formation of biaryl naphthyridines.

Scientific Research Applications

2-Chloro-1,7-naphthyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine substituent allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-chloro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLYWDKTFBMSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609413
Record name 2-Chloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35192-05-3
Record name 2-Chloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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